molecular formula C11H19NO3 B2843267 Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate CAS No. 1824078-97-8

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate

Cat. No. B2843267
CAS RN: 1824078-97-8
M. Wt: 213.277
InChI Key: NVFCMLLJIQPRFV-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1824078-97-8 . It has a molecular weight of 213.28 . The compound is in liquid form .


Molecular Structure Analysis

The InChI Code for Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is 1S/C11H19NO3/c1-5-8-6-9 (13)7-12 (8)10 (14)15-11 (2,3)4/h8H,5-7H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is a liquid . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pharmaceutical Intermediates

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is widely used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of various functional groups, making it a versatile precursor in the development of drugs. This compound is particularly valuable in the synthesis of antiviral, anticancer, and anti-inflammatory agents .

Peptide Synthesis

In peptide synthesis, Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate serves as a protecting group for amino acids. Protecting groups are crucial in peptide synthesis as they prevent unwanted reactions at specific sites of the amino acid during the formation of peptide bonds. This ensures the correct sequence and structure of the resulting peptide .

Catalyst Development

This compound is also used in the development of catalysts for various chemical reactions. Its unique structure can enhance the activity and selectivity of catalysts, particularly in asymmetric synthesis. Asymmetric synthesis is essential for producing chiral molecules, which are important in the pharmaceutical industry for creating drugs with specific desired effects .

Material Science

In material science, Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is utilized in the synthesis of polymers and advanced materials. Its incorporation into polymer chains can improve the thermal stability, mechanical properties, and chemical resistance of the resulting materials. These enhanced materials have applications in coatings, adhesives, and high-performance composites .

Biological Research

In biological research, Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool for investigating the structure and function of enzymes. This can lead to a better understanding of biological processes and the development of new therapeutic strategies.

These applications highlight the versatility and importance of Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate in various scientific fields. If you need more detailed information on any specific application, feel free to ask!

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Safety and Hazards

The safety information for Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

As for future directions, it’s worth noting that the incorporation of the piperazine ring, which is present in Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate, is considered an important synthetic strategy in the field of drug discovery . This suggests potential future research and development opportunities involving this compound.

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate” are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate”. For instance, the compound’s stability may be affected by pH levels . In acidic environments (pH < 2), the compound may undergo hydrolysis, reducing its stability . In neutral or slightly acidic environments (ph 4-6), it can exist relatively stably .

properties

IUPAC Name

tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFCMLLJIQPRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate

CAS RN

1824078-97-8
Record name tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate
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